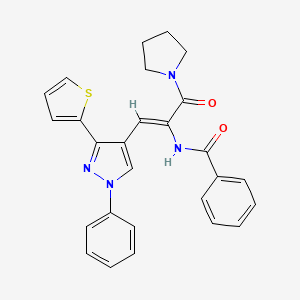![molecular formula C19H23N3O4 B2603824 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)furan-2-carboxamide CAS No. 896342-59-9](/img/structure/B2603824.png)
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H23N3O4 and its molecular weight is 357.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
PET Imaging in Neurological Disorders
Significant advancements have been made in the development of PET radiotracers for imaging neurological conditions. Compounds similar to the specified molecule, such as [11C]CPPC, have been identified as potent tools for visualizing reactive microglia, which are key players in neuroinflammation associated with a wide array of neuropsychiatric disorders. This application holds promise for noninvasively tracking disease progression and evaluating therapeutic interventions in conditions like Alzheimer’s disease, Parkinson’s disease, and traumatic brain injury. The specificity of these compounds for the macrophage colony-stimulating factor 1 receptor (CSF1R) within the brain highlights their potential in neuroscientific research and drug development (Horti et al., 2019).
Synthesis and Reactivity in Organic Chemistry
Research into the reactivity and synthesis of compounds containing furan-2-carboxamide moieties has led to the development of novel synthetic methodologies and the exploration of their potential in creating diverse chemical entities. Studies on compounds like N-(1-Naphthyl)furan-2-carboxamide have expanded the understanding of electrophilic substitution reactions and their applications in synthesizing heterocyclic compounds, which are pivotal in the development of pharmaceuticals and materials science (Aleksandrov & El’chaninov, 2017).
Antimicrobial and Antiurease Activities
The exploration of furan-2-carboxamide derivatives has also extended to evaluating their biological activities, including antimicrobial and antiurease effects. Compounds structurally related to the query molecule have shown promising results in combating various bacterial strains and exhibiting significant antiurease activity. These findings suggest potential applications in developing new antimicrobial agents and treatments for conditions associated with urease-producing pathogens (Sokmen et al., 2014).
Nootropic Agents and Cognitive Enhancement
The design and synthesis of compounds incorporating elements like 4-methylpiperazin-1-yl have contributed to the discovery of potential nootropic agents. These substances are investigated for their ability to improve cognitive functions, showcasing the broad applicability of such chemical frameworks in enhancing brain health and treating cognitive disorders (Valenta et al., 1994).
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4/c1-21-6-8-22(9-7-21)15(12-20-19(23)17-3-2-10-24-17)14-4-5-16-18(11-14)26-13-25-16/h2-5,10-11,15H,6-9,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJUHSPDULNZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C2=CC=CO2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(benzo[d]thiazol-2-yl)-2-((6-(4-fluorophenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2603741.png)




![1-Cyclopropyl-4-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]pyrazine-2,3-dione](/img/structure/B2603750.png)
![2-(4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2603752.png)
![1-(benzyloxy)-2-(2,4-dichlorophenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B2603755.png)
![benzo[d][1,3]dioxol-5-yl(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)methanone hydrochloride](/img/structure/B2603756.png)

![4-Amino-6-methyl-3-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2603760.png)
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-(furan-2-ylmethyl)benzamide](/img/no-structure.png)
![3-(2-(4-ethoxyphenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2603763.png)
